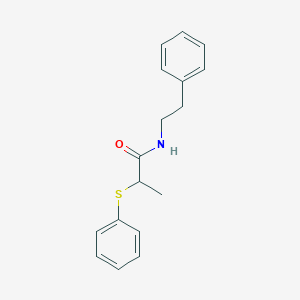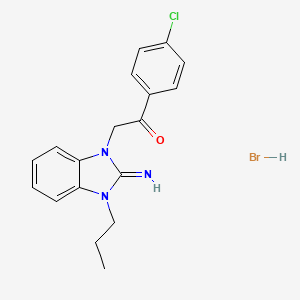![molecular formula C17H18ClNOS B5232691 N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide, also known as ML239, is a chemical compound that has been recently discovered and synthesized for potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have interesting biological properties that make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide is not yet fully understood, but it is thought to involve the modulation of specific protein targets in cells. In particular, this compound has been found to interact with a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide has been found to have various biochemical and physiological effects, depending on the specific cell type and target protein involved. For example, this compound has been shown to induce cell death in certain cancer cells, as well as to modulate the activity of certain neurotransmitter receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide in scientific research is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been found to have interesting biological properties that make it a promising candidate for further investigation.
However, one limitation of using N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the exact mechanism of action of this compound is not yet fully understood, which can make it challenging to design experiments that target specific cellular processes.
Future Directions
There are several potential future directions for research on N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide. One area of interest is the development of more potent analogs of this compound that can be used as potential cancer therapeutics. Additionally, further investigation into the specific protein targets of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide could lead to the development of new drugs that target these proteins for the treatment of various diseases. Finally, the use of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide as a tool for studying the function of specific proteins in cells could also be an interesting avenue for future research.
Synthesis Methods
The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide involves a multi-step process that requires the use of various reagents and conditions. The initial step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chlorobenzylamine to form the amide intermediate, which is subsequently reacted with 2-(methylthio)ethylamine to yield the final product, N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide.
Scientific Research Applications
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide has been found to have potential applications in various fields of scientific research, including neuroscience, cancer biology, and drug discovery. In particular, this compound has been shown to have activity against certain types of cancer cells, as well as to modulate the activity of certain neurotransmitter receptors in the brain.
properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-6-2-4-8-15(13)17(20)19-10-11-21-12-14-7-3-5-9-16(14)18/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFECASPTWPMVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5232647.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)

![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)
![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)

![1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232710.png)
![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)